molecular formula C19H21F3O4 B4896352 1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene

1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene

Cat. No.: B4896352
M. Wt: 370.4 g/mol
InChI Key: YKZHYXQOIKWAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of an ethoxy group, multiple ethoxy linkages, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene typically involves multiple steps. One common approach is the nucleophilic substitution reaction where an ethoxy group is introduced to a benzene ring substituted with a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The ethoxy groups may also contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a bromo group instead of an ethoxy group.

    2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Contains multiple ethoxy linkages but lacks the trifluoromethyl-substituted phenoxy group.

Uniqueness

1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is unique due to the combination of its trifluoromethyl group and multiple ethoxy linkages. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

IUPAC Name

1-ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3O4/c1-2-24-17-8-3-4-9-18(17)26-13-11-23-10-12-25-16-7-5-6-15(14-16)19(20,21)22/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZHYXQOIKWAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.